molecular formula C12H18ClNO B578349 (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride CAS No. 1235441-67-4

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride

Cat. No.: B578349
CAS No.: 1235441-67-4
M. Wt: 227.732
InChI Key: SPJGABRMICZEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The initial step involves the reaction of phenol with cyclopentanol in the presence of an acid catalyst to form cyclopentyloxyphenol.

    Amination: The cyclopentyloxyphenol is then subjected to a reductive amination process using formaldehyde and ammonium chloride to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

    Quality Control: Rigorous testing to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Produces phenolic oxides and quinones.

    Reduction: Yields primary or secondary amines.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis for the development of new compounds.

    Biology: In the study of biological pathways and interactions.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Cyclopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(Cyclopentyloxy)phenyl)methanamine hydrochloride: Similar structure but with the cyclopentyloxy group at the para position.

    (3-(Cyclohexyloxy)phenyl)methanamine hydrochloride: Similar structure with a cyclohexyloxy group instead of cyclopentyloxy.

Uniqueness

(3-(Cyclopentyloxy)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

(3-cyclopentyloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11;/h3-4,7-8,11H,1-2,5-6,9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJGABRMICZEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677627
Record name 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-67-4
Record name 1-[3-(Cyclopentyloxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.